BenchChemオンラインストアへようこそ!

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-18-8) is a fused tricyclic heterocycle combining a benzothiazole core with a 4-nitrophenyl substituent at position 2 and a reactive aldehyde handle at position 3. The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, investigated for antitubercular, anticancer, kinase inhibitory, and antimicrobial activities, with the 4-nitrophenyl group specifically linked to enhanced potency against Mycobacterium tuberculosis pantothenate synthetase.

Molecular Formula C16H9N3O3S
Molecular Weight 323.3 g/mol
Cat. No. B11768191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Molecular FormulaC16H9N3O3S
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])C=O
InChIInChI=1S/C16H9N3O3S/c20-9-13-15(10-5-7-11(8-6-10)19(21)22)17-16-18(13)12-3-1-2-4-14(12)23-16/h1-9H
InChIKeyPYQOYPZZPGZNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: A Strategic Heterocyclic Aldehyde Building Block for Procurement


2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-18-8) is a fused tricyclic heterocycle combining a benzothiazole core with a 4-nitrophenyl substituent at position 2 and a reactive aldehyde handle at position 3 [1]. The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, investigated for antitubercular, anticancer, kinase inhibitory, and antimicrobial activities, with the 4-nitrophenyl group specifically linked to enhanced potency against Mycobacterium tuberculosis pantothenate synthetase [2]. The compound serves as a critical synthetic intermediate, with its aldehyde group enabling condensation, hydrazone formation, and aldol reactions, while the nitro group provides a latent amino functionality via reduction .

Why 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Cannot Be Replaced by Generic Analogs


Simple replacement of the 4-nitrophenyl substituent with other halogen or methoxy analogs fails to preserve biological activity profiles. In a direct comparative antitubercular study, the 4-nitro phenyl substituted benzo[d]imidazo[2,1-b]thiazole derivative IT10 exhibited an IC50 of 2.32 µM and IC90 of 7.05 µM against M. tuberculosis H37Ra, with no acute cellular toxicity (CC50 >128 µM), yielding a therapeutic index of 55.2 [1]. In contrast, the 2,4-dichloro phenyl analog IT06 showed a higher IC90 of 15.22 µM, and other halogen-substituted analogs demonstrated significantly reduced selectivity windows [1]. The electron-withdrawing para-nitro group is not merely a substituent—it modulates the electronic properties of the fused tricyclic system (XLogP3-AA = 4.6, computed HBA = 5) [2], influencing both target binding and physicochemical behavior. Furthermore, the 3-carbaldehyde position is essential for downstream derivatization; analogs lacking the aldehyde (e.g., 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol) serve entirely different synthetic roles as kinase inhibitor intermediates [3].

Quantitative Differentiation Evidence for 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde


Antitubercular Potency & Selectivity: 4-Nitrophenyl vs. Halogenated Analogs

A class-level inference drawn from a head-to-head SAR study of benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives against M. tuberculosis H37Ra. The 4-nitro phenyl substituted derivative IT10 demonstrated the most favorable activity-toxicity profile among all tested benzo[d]imidazo[2,1-b]thiazoles, with IC50 = 2.32 µM, IC90 = 7.05 µM, and CC50 >128 µM (MRC-5 lung fibroblasts), yielding a therapeutic index of 55.2 [1]. The 2,4-dichloro phenyl analog IT06 showed comparable IC50 (2.03 µM) but a significantly higher IC90 (15.22 µM), while other halogen-substituted analogs (IT08, IT09, IT11) exhibited higher IC90 values ranging from 11.81 µM to 14.46 µM with lower or unmeasurable selectivity [1]. Isoniazid reference control showed IC50 = 0.04 µM and IC90 = 0.09 µM [1].

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Analog Series

The target compound possesses computed physicochemical properties that differentiate it from key analogs. The 4-nitrophenyl derivative has XLogP3-AA = 4.6, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 5, and Rotatable Bond Count = 2 [1]. These values position the compound with higher lipophilicity compared to 2-(4-methoxyphenyl) analogs (expected lower XLogP due to electron-donating OCH3) and lower lipophilicity compared to 2-(4-bromophenyl) analogs (expected higher XLogP due to bromine), offering a balanced profile for membrane permeability while retaining sufficient polarity for aqueous solubility. The nitro group contributes 2 of the 5 HBA sites, providing additional interaction capacity with biological targets relative to non-nitrated analogs.

Physicochemical Properties Drug-likeness XLogP

Synthetic Utility Differentiation: Orthogonal Reactivity of 3-Carbaldehyde and 4-Nitrophenyl Groups

The target compound uniquely combines two orthogonally reactive functional groups on the same scaffold: the aldehyde at position 3 enables Schiff base, hydrazone, and aldol condensation chemistry, while the 4-nitrophenyl group can be selectively reduced to a 4-aminophenyl moiety for subsequent amide coupling or urea formation [1]. This dual orthogonal reactivity is not available in close analogs: 2-(4-bromophenyl) and 2-(4-chlorophenyl) variants lack the reducible nitro group and instead require metal-catalyzed cross-coupling for further functionalization ; 2-(3-nitrophenyl) isomer offers different electronic distribution and steric profile at the meta position; 2-phenyl and 2-(4-methoxyphenyl) analogs lack the electron-withdrawing character that activates the imidazo-thiazole core toward nucleophilic attack .

Synthetic Chemistry Building Block Orthogonal Functionalization

Commercial Availability and Purity Benchmarking vs. Closest Analogs

The target compound is commercially available at NLT 98% purity from MolCore under ISO-certified quality systems, and at 97-98% purity from multiple other vendors including leyan.com (Cat. 1673475, 98%) and chemenu.com (Cat. CM524620, 97%) . In contrast, several close analogs have lower or unspecified purity levels: 2-(4-bromophenyl) analog is listed at 95% purity , and 2-(3-nitrophenyl) isomer is available at similar purity (NLT 98%) but with more limited vendor options, potentially impacting supply chain reliability for larger-scale procurement .

Commercial Sourcing Purity Procurement

Patent-Validated Role as a Key Intermediate in FLT3 Kinase Inhibitor Synthesis

The Ambit Biosciences patent (US 2013/0005966 A1) explicitly describes the use of 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole derivatives as essential intermediates in the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea, a potent FLT3 kinase inhibitor for treating proliferative diseases and cancers [1]. The synthetic route proceeds through 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (V), which is structurally derived from the same 4-nitrophenyl-benzo[d]imidazo[2,1-b]thiazole core as the target compound [1]. Step D of the patent specifically involves reduction of the 4-nitrophenyl group to 4-aminophenyl, demonstrating the critical role of the nitro functionality in the synthetic pathway [1]. This patent-validated application is unique to the 4-nitrophenyl variant; the 4-bromophenyl or 4-chlorophenyl analogs cannot directly undergo this reduction-to-coupling sequence, requiring instead a less efficient halogen displacement or cross-coupling approach [2].

Kinase Inhibitor FLT3 Pharmaceutical Intermediate

Priority Application Scenarios for 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde in Research and Industrial Procurement


Antitubercular Lead Optimization: Exploiting the 4-Nitrophenyl Selectivity Window

For medicinal chemistry programs targeting Mycobacterium tuberculosis pantothenate synthetase, the 4-nitrophenyl-substituted benzo[d]imidazo[2,1-b]thiazole scaffold provides a validated selectivity advantage. The SAR data demonstrate that compound IT10 (4-nitrophenyl) achieves an IC90 of 7.05 µM with a therapeutic index >55.2, outperforming the 2,4-dichlorophenyl analog IT06 (IC90 = 15.22 µM) [1]. The target compound's 3-carbaldehyde group serves as the ideal handle for generating hydrazone, oxime, or amine derivatives via reductive amination to further optimize potency while maintaining the favorable selectivity window conferred by the 4-nitrophenyl moiety [1].

Kinase Inhibitor Intermediate: Patent-Validated Route to FLT3 and Pan-Kinase Probes

The compound serves as a direct precursor to FLT3 kinase inhibitor intermediates as described in Ambit Biosciences patents [1]. The synthetic sequence exploits the orthogonal reactivity of the 4-nitrophenyl and 3-carbaldehyde groups: the aldehyde enables attachment of solubilizing or targeting side chains via condensation, while the nitro group is reduced to an amine for urea or amide coupling with kinase-targeting warheads (e.g., 5-tert-butylisoxazole-3-carbonyl) [1]. This route has been validated at scale for the preparation of clinical-stage kinase inhibitors, providing procurement confidence for industrial R&D programs [1].

Diversity-Oriented Synthesis: Orthogonal Functionalization for Compound Library Construction

The combination of a reducible nitro group and a condensable aldehyde on the benzo[d]imidazo[2,1-b]thiazole core makes this compound an efficient starting point for diversity-oriented synthesis (DOS) [1][2]. The aldehyde can be reacted with diverse amines, hydrazines, or active methylene compounds to generate imines, hydrazones, or Knoevenagel adducts in a single step [2]. Subsequently or in parallel, the nitro group can be reduced to the aniline for amide, sulfonamide, or urea library synthesis, enabling rapid exploration of two distinct vectors from a single building block [1]. This dual orthogonal reactivity is not available in the 4-bromo, 4-chloro, or 4-methoxy analogs .

Antioxidant Probe Development: Electron-Deficient Scaffold for Radical Scavenging Studies

The electron-withdrawing 4-nitrophenyl group stabilizes the benzo[d]imidazo[2,1-b]thiazole core toward oxidative degradation while the aldehyde can be functionalized with antioxidant pharmacophores (e.g., phenolic OH or thiol-containing moieties) [1]. Recent studies on benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated DPPH radical scavenging activity with IC50 values as low as 0.1090 µM, with substituent electronic properties significantly influencing antioxidant capacity [1]. The 4-nitrophenyl compound provides a more electron-deficient baseline scaffold compared to 4-methoxyphenyl analogs, enabling structure-activity relationship studies on the role of core electronics in radical scavenging mechanisms [1].

Quote Request

Request a Quote for 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.